molecular formula C9H13NS B12864632 (R)-2-(Thiophen-3-yl)piperidine

(R)-2-(Thiophen-3-yl)piperidine

Cat. No.: B12864632
M. Wt: 167.27 g/mol
InChI Key: UHVATRZTCVVMRN-SECBINFHSA-N
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Description

®-2-(Thiophen-3-yl)piperidine is a chiral compound featuring a piperidine ring substituted with a thiophene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Thiophen-3-yl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine.

    Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide.

    Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with piperidine to form the desired product.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-2-(Thiophen-3-yl)piperidine may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to isolate the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Thiophen-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Reagents like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-(Thiophen-3-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its electronic properties and potential use in organic electronics.

    Biological Studies: It serves as a probe in biological studies to understand its interaction with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Thiophen-3-yl)piperidine: The enantiomer of the compound with different stereochemistry.

    4-(Thiophen-3-yl)piperidine: A structural isomer with the thiophene group at the 4-position.

    Thiophene-substituted piperidines: Other derivatives with different substitution patterns on the piperidine ring.

Uniqueness

®-2-(Thiophen-3-yl)piperidine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

(2R)-2-thiophen-3-ylpiperidine

InChI

InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2/t9-/m1/s1

InChI Key

UHVATRZTCVVMRN-SECBINFHSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CSC=C2

Canonical SMILES

C1CCNC(C1)C2=CSC=C2

Origin of Product

United States

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